

Solubility Data of CHIR-124

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Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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The following table consolidates the key solubility information for **CHIR-124** from multiple supplier datasheets:

Property	Details
Solubility in DMSO	~7-14 mg/mL (approx. 16.67-33.34 mM) [1] [2]. Selleckchem notes this can vary between batches and that moisture-absorbing DMSO reduces solubility [3] [4].
Solubility in Water	Insoluble or slightly soluble (<1 mg/mL) [5] [6] [2].
Solubility in Ethanol	≥2.61 mg/mL (with gentle warming) or <1 mg/mL (insoluble at room temperature) [5] [2].
Recommended Stock Concentration	10-25 mM is a standard and feasible concentration for stock solutions [1] [6].

Experimental Workflow from Stock Solution to Assay

For your experimental planning, the typical workflow involving **CHIR-124** solubility is outlined in the diagram below:

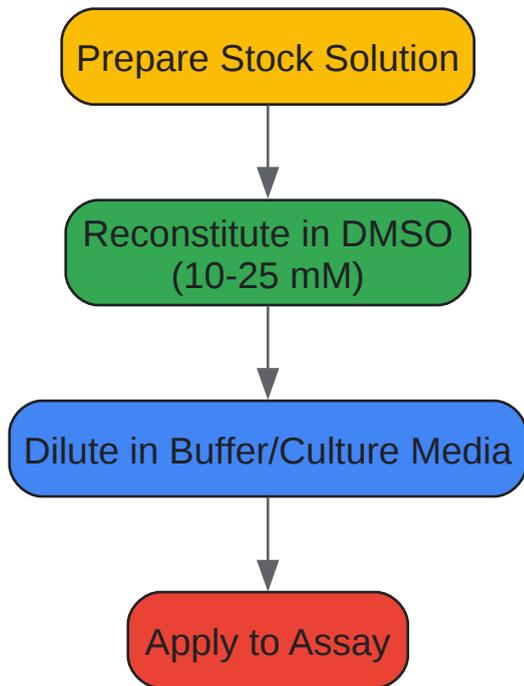


Figure: CHIR-124 Experimental Workflow.

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Key Handling and Stability Information

- **Use Fresh, Dry DMSO:** The solubility and stability of **CHIR-124** can be significantly impacted by moisture. It is strongly recommended to use newly opened, anhydrous DMSO to prepare stock solutions [1].
- **Sonication:** If you encounter difficulties when dissolving the powder, sonication is an effective method to aid the process [2].
- **Storage:** For long-term stability, store the powder at -20°C. For stock solutions in DMSO, it is best to aliquot and store them at -80°C, and avoid repeated freeze-thaw cycles. Use the solution as soon as possible [1] [2].

Example In Vitro Protocol

The following details are adapted from published research using **CHIR-124** in cell-based assays [3] [4]:

- **Cell Lines:** Studies were performed on human cancer cell lines such as MDA-MB-231, MDA-MB-435 (breast carcinoma), SW-620, and COLO 205 (colon carcinoma).

- **Working Concentrations:** A range of 0 to 2350 nM was used, depending on the cell type and whether **CHIR-124** was applied alone or in combination with another agent like camptothecin.
- **Incubation Time:** Cells were typically treated for 48 hours.
- **Synergy Studies:** To test synergy with topoisomerase poisons (e.g., camptothecin or SN-38), cells were treated with a matrix of concentration combinations of both drugs. Cell viability was then assessed using an MTS assay.

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References

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